molecular formula C21H17N3O4 B2623790 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797596-73-6

2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2623790
CAS RN: 1797596-73-6
M. Wt: 375.384
InChI Key: QCGAUKMFFRWTIA-UHFFFAOYSA-N
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Description

2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the Akt/mTOR signaling pathway. This inhibition results in the downregulation of various anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its potent anti-cancer activity against various cancer cell lines. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile. One of the potential directions is to investigate the compound's efficacy in animal models and clinical trials for cancer treatment. Another direction is to explore the compound's anti-inflammatory and antioxidant properties and their potential applications in treating various inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the reaction of 4-piperidone hydrochloride, 4-hydroxy-2H-chromen-2-one, and 2-chloronicotinonitrile in the presence of a base. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c22-13-14-4-3-9-23-20(14)27-15-7-10-24(11-8-15)21(26)19-12-17(25)16-5-1-2-6-18(16)28-19/h1-6,9,12,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGAUKMFFRWTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

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